molecular formula C10H10N2O5S B2420578 2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid CAS No. 851288-54-5

2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid

Cat. No.: B2420578
CAS No.: 851288-54-5
M. Wt: 270.26
InChI Key: WPXNZLGDXBPJBT-UHFFFAOYSA-N
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Description

2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid is a chemical compound with the molecular formula C10H10N2O5S and a molecular weight of 270.27 g/mol . This compound is characterized by the presence of a methylsulfanyl group, a nitro group, and a formamido group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid typically involves multiple steps, starting with the nitration of a methylsulfanyl-substituted benzene derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to formylation using formic acid or formic anhydride in the presence of a catalyst such as aluminum chloride. Finally, the formamido group is introduced through a reaction with glycine or its derivatives under basic conditions .

Chemical Reactions Analysis

2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid can be compared with similar compounds such as:

    2-{[4-(Methylsulfanyl)-3-nitrophenyl]amino}acetic acid: This compound lacks the formamido group, which may result in different chemical reactivity and biological activity.

    2-{[4-(Methylsulfanyl)-3-aminophenyl]formamido}acetic acid:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-methylsulfanyl-3-nitrobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXNZLGDXBPJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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